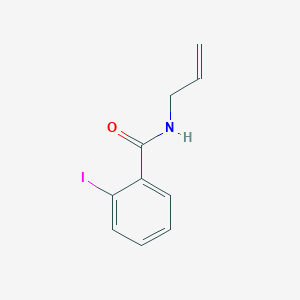

![molecular formula C21H24N2O3 B4585736 3-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4585736.png)

3-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone

Overview

Description

Quinazolinones are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Their synthesis and evaluation, especially focusing on their antioxidant properties, have been a subject of interest in recent research efforts (Mravljak et al., 2021).

Synthesis Analysis

Various synthetic approaches have been developed for quinazolinone derivatives. One common method involves reactions with halides to afford quinazoline and quinazolinone derivatives with antimicrobial activity (El-hashash et al., 2011). Another approach utilizes the reaction of 3-amino-2(1H)-thioxo-4(3H)-quinazolinone with selected chloroformates to produce a series of N- and S-alkylated derivatives (Nawrocka, 2009).

Molecular Structure Analysis

The structure-activity relationships of quinazolinones have been studied extensively. For instance, substitutions at the quinazolinone ring have been found to influence biological activities, including antioxidant and hypolipidemic activities (Kurogi et al., 1996).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, leading to the synthesis of novel derivatives with potential biological activities. The type of substituent can control the reaction pathway, leading to the synthesis of promising products (El-hashash et al., 2011).

Physical Properties Analysis

The physical properties of quinazolinones, including their solubility, melting points, and crystalline structures, are crucial for their application in drug design and development. The synthesis and crystal structure of specific quinazolinone derivatives have been detailed, providing insights into their physicochemical characteristics (Tulyasheva et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of quinazolinones, are influenced by their structural features. Studies on the lithiation of quinazolinones have provided valuable information on their chemical behavior and potential for functionalization (Smith et al., 1996).

Scientific Research Applications

Antioxidant Properties and Structure-Activity Relationships

Quinazolinones are recognized for their diverse biological activities in medicinal chemistry. A study by Mravljak et al. (2021) synthesized two series of 2-substituted quinazolin-4(3H)-ones, exploring their antioxidant properties through DPPH, ABTS, and TEACCUPRAC assays. The research highlights the significance of hydroxyl and methoxy substituents on the phenyl ring for antioxidant activity, with compounds exhibiting metal-chelating properties based on the presence of hydroxyl groups in specific positions. This study underlines the quinazolinone scaffold's potential in developing potent antioxidants with promising metal-chelating properties Mravljak et al., 2021.

Synthesis for Antimicrobial Activity

El-hashash et al. (2011) explored the synthesis of 2-Ethoxy-4(3H) quinazolinone derivatives, demonstrating significant antimicrobial activity against various bacteria and fungi strains. The study revealed how different substituents and reaction conditions influence the synthesis pathway and the resultant products' biological activities. This research emphasizes the quinazolinone derivatives' potential in creating effective antimicrobial agents El-hashash et al., 2011.

Analgesic Activity

Osarodion (2023) conducted a study on the synthesis of specific quinazolinone derivatives, assessing their in vitro analgesic activity. The findings indicate significant analgesic effects, suggesting these compounds as potential candidates for pain management solutions. This research contributes to understanding quinazolinones' role in developing new analgesic drugs Osarodion, 2023.

Synthesis and X-ray Crystallographic Analysis for Receptor Ligands

Yu et al. (1992) synthesized a series of non-peptide cholecystokinin B receptor ligands based on the quinazolinone structure, revealing structural insights through X-ray crystallographic analysis. The study provides a basis for understanding the spatial relationships crucial for receptor binding, offering a pathway for designing novel receptor ligands Yu et al., 1992.

Hypolipidemic Activities

Kurogi et al. (1996) investigated the hypolipidemic activities of novel quinazolinones, showing their effectiveness in lowering triglyceride and cholesterol levels. This study exemplifies the therapeutic potential of quinazolinone derivatives in treating hyperlipidemia Kurogi et al., 1996.

properties

IUPAC Name |

3-[2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-15-12-16(2)17(3)20(13-15)26-11-10-25-9-8-23-14-22-19-7-5-4-6-18(19)21(23)24/h4-7,12-14H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLNZDYLOUOWNRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OCCOCCN2C=NC3=CC=CC=C3C2=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

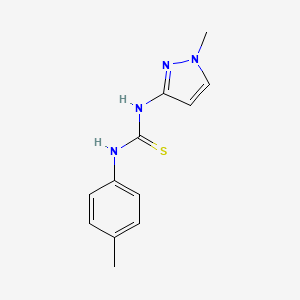

![N-(4-acetylphenyl)-2-[(3-cycloheptyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4585655.png)

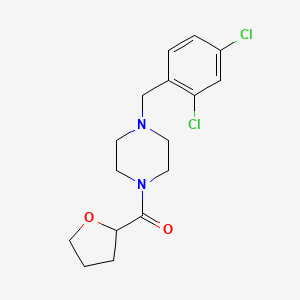

![1-[(4-bromophenoxy)methyl]-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4585662.png)

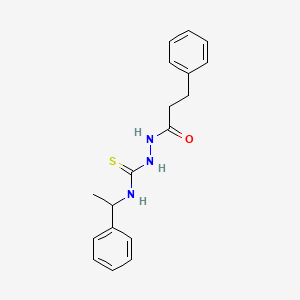

![dimethyl 3-methyl-5-[(4-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4585667.png)

![N-{5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-N'-(3,4-dimethylphenyl)urea](/img/structure/B4585674.png)

![N-(5-methyl-3-isoxazolyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-2-phenylacetamide](/img/structure/B4585689.png)

![1-ethyl-4-(2-mercapto-4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4585691.png)

![2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}-N-propylhydrazinecarboxamide](/img/structure/B4585704.png)

![N'-(3,4-dichlorophenyl)-N-{2,5-dioxo-1-[2-(trifluoromethyl)phenyl]-3-pyrrolidinyl}-N-(2-phenylethyl)thiourea](/img/structure/B4585722.png)

![4-oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B4585753.png)

![methyl 5-[(dimethylamino)carbonyl]-2-[(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylacetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4585775.png)